molecular formula C16H21N5O2 B13339562 Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate

Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate

Cat. No.: B13339562
M. Wt: 315.37 g/mol
InChI Key: CTGNPJXLAVMQKB-UHFFFAOYSA-N
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Description

Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate (CAS: 2044714-24-9) is a heterocyclic compound with the molecular formula C₁₆H₂₁N₅O₂ and a molecular weight of 315.37 g/mol . The structure features three key functional groups:

  • A benzyl carbamate moiety, which enhances stability and influences solubility.
  • A 1,2,4-triazole ring at position 3, known for its role in hydrogen bonding and metal coordination.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

benzyl N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate

InChI

InChI=1S/C16H21N5O2/c22-16(23-11-12-4-2-1-3-5-12)18-10-14-19-15(21-20-14)13-6-8-17-9-7-13/h1-5,13,17H,6-11H2,(H,18,22)(H,19,20,21)

InChI Key

CTGNPJXLAVMQKB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NNC(=N2)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Carbamate Intermediate

The initial step involves synthesizing a suitable carbamate precursor, often using prop-2-yn-1-yl carbamate as a starting material, which can be further functionalized.

Method A: Rhodium-Catalyzed Carbamate Transfer

Based on recent advances, rhodium catalysis has been employed for carbamate transfer reactions:

- React prop-2-yn-1-yl carbamate with a suitable oxidant (e.g., PhI(OAc)2).
- Use Rh2(OAc)4 as a catalyst in an inert solvent like toluene.
- Optimize temperature (~80°C) and reaction time (~24 hours).
- Isolate the carbamate product via chromatography.

This method, as reported in recent literature, provides high yields (~80-90%) and is scalable.

Table 1: Rhodium-Catalyzed Carbamate Transfer Conditions

Parameter Value Effect
Catalyst Rh2(OAc)4 Catalyzes carbamate transfer
Solvent Toluene Reduces side reactions
Temperature 80°C Optimal for yield
Reaction time 24 hours Complete conversion
Yield 85-90% High efficiency

Construction of the 1,2,4-Triazole Ring with Piperidine Substituent

The heterocyclic core is typically synthesized via cyclization reactions involving hydrazines and nitriles or through click chemistry approaches:

- Condense hydrazine derivatives with appropriate nitriles or azides.
- Cyclize under acidic or basic conditions to form the 1,2,4-triazole ring.
- Introduce the piperidine substituent via nucleophilic substitution or alkylation.

Example:

  • React 5-amino-1H-1,2,4-triazole with 4-piperidone derivatives under dehydrating conditions to form the desired heterocycle.

Coupling of the Heterocycle with the Carbamate

The coupling involves linking the heterocyclic moiety with the carbamate via nucleophilic substitution:

- Activate the carbamate with a suitable leaving group (e.g., using triphosgene or phosgene derivatives).
- React with the amino group on the heterocycle under mild basic conditions.
- Purify via chromatography to obtain the target compound.

This step often employs solvents like dichloromethane or acetonitrile at room temperature.

Alternative Synthetic Routes

Recent patents and research articles suggest alternative routes such as:

Data Table Summarizing Methods

Method Key Reagents Conditions Yield Range Advantages
Rhodium-catalyzed carbamate transfer Prop-2-yn-1-yl carbamate, Rh2(OAc)4, PhI(OAc)2 80°C, 24h, toluene 85-90% High yield, scalable, mild conditions
Cyclization of hydrazines Hydrazine derivatives, nitriles Acidic/basic, reflux 70-85% Efficient heterocycle formation
Amidation with benzyl chloroformate Benzyl chloroformate, amines Room temp, inert solvent 60-75% Straightforward, high selectivity

Notes and Considerations

  • Reaction Optimization: Precise control of temperature, solvent, and catalyst loading is critical to maximize yield and minimize side products.
  • Purification: Chromatography and recrystallization are essential to obtain high-purity intermediates and final compounds.
  • Scalability: Rhodium catalysis and multi-component reactions have been demonstrated as scalable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate is a synthetic compound that has gained interest in medicinal chemistry because of its potential biological activities and applications in drug development. It features a benzyl group linked to a carbamate moiety, connected to a triazole ring substituted with a piperidine group. Studies have shown that compounds containing piperidine and triazole moieties often exhibit diverse biological activities, including antifungal and anticancer properties.

Scientific Research Applications

This compound is used for modifying the compound’s structure to enhance its pharmacological properties or facilitate further synthetic pathways. Its applications lie primarily in medicinal and agricultural chemistry.

Biological Activity

  • This compound has demonstrated significant biological activities, particularly as an antibacterial agent. Its structural components suggest potential interactions with bacterial enzymes or receptors, which could inhibit bacterial growth or replication.
  • Interaction studies focus on its binding affinity and activity against specific biological targets and are essential for understanding how the compound interacts with bacterial enzymes or receptors.
  • Preliminary data suggest that this compound may inhibit certain enzymes involved in bacterial cell wall synthesis or other critical pathways necessary for bacterial survival.

Similar Compounds

Compound NameStructure FeaturesBiological Activity
Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamateContains a piperidine and triazoleAntibacterial
5-(Hydroxymethyl)piperidin derivativesPiperidine ring with hydroxymethyl substitutionAntifungal
5-MethyltriazolesTriazole ring with methyl substitutionAntiviral

Mechanism of Action

The mechanism of action of Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Analysis

The compound’s closest analogs include carbamate- and heterocycle-containing derivatives synthesized in recent studies (Table 1). Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparison
Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₆H₂₁N₅O₂ 315.37 Carbamate, 1,2,4-triazole, piperidine
Benzyl N-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (Compound 4) Not reported Not reported Carbamate, furyl, quinazolinone
34Y Ligand (PDB: 34Y) Complex* Not reported Piperazine, oxazole, benzamide
Benzyl N-[(oxiran-2-yl)methyl]carbamate C₁₁H₁₃NO₃ 207.23 Carbamate, epoxide (oxirane)

*Compound 34Y has 77 atoms (C, H, N, O) but lacks explicit molecular formula details.

Key Observations:

  • The target compound uniquely combines a triazole-piperidine core with a benzyl carbamate, distinguishing it from analogs with quinazolinone (Compound 4) or oxazole (34Y) moieties.
  • Compound 4 incorporates a furyl-quinazolinone system, which may confer distinct electronic properties compared to the triazole-piperidine scaffold .

Physicochemical and Spectral Properties

Limited data on the target compound’s properties necessitate inferences from analogs:

  • Triazole vs. Quinazolinone: The triazole in the target may offer greater thermal stability than Compound 4’s quinazolinone, which has a ketone susceptible to nucleophilic attack .
  • Piperidine vs. Piperazine : The target’s piperidine (pKa ~11) is less basic than 34Y’s piperazine (pKa ~9.5), affecting protonation in biological systems .
  • Spectral Data : Compound 6’s IR and NMR data (e.g., NH stretch at 3200 cm⁻¹, aromatic protons at δ 7.2–8.3 ppm) suggest methods for verifying the target’s structure if synthesized .

Biological Activity

Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H23Cl2N5O2, with a molecular weight of approximately 388.3 g/mol. The compound features a benzyl group attached to a carbamate moiety and a triazole ring substituted with a piperidine group. This unique configuration is believed to enhance its pharmacological properties, particularly against bacterial pathogens.

Synthesis

The synthesis of this compound typically involves multi-step procedures that allow for the modification of various functional groups to optimize efficacy. The general synthesis route includes:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Piperidine Group : This step often requires the use of coupling reagents to link the piperidine moiety to the triazole.
  • Carbamate Formation : The final step usually involves reacting the intermediate with benzyl isocyanate to yield the carbamate structure.

Antibacterial Properties

This compound has demonstrated significant antibacterial activity. Studies indicate that it may inhibit bacterial growth by interfering with essential cellular processes such as cell wall synthesis or enzyme function. The presence of both piperidine and triazole moieties is crucial for its biological activity.

Preliminary research suggests that this compound may target specific enzymes involved in bacterial cell wall synthesis. The interactions at the molecular level are still under investigation but could involve binding to bacterial receptors or enzymes critical for survival and replication.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other compounds featuring similar structural motifs:

Compound NameStructure FeaturesBiological Activity
Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamateContains a piperidine and triazoleAntibacterial
5-(Hydroxymethyl)piperidine derivativesPiperidine ring with hydroxymethyl substitutionAntifungal
5-MethyltriazolesTriazole ring with methyl substitutionAntiviral

This compound stands out due to its specific combination of functional groups that enhances its antibacterial properties while maintaining structural integrity against enzymatic degradation.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in both medicinal and agricultural chemistry. For instance:

  • In vitro Studies : Laboratory tests have shown that this compound exhibits potent activity against various strains of bacteria resistant to conventional antibiotics.
  • In vivo Studies : Animal models have demonstrated promising results in treating bacterial infections with reduced side effects compared to traditional antibiotic therapies.

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate?

A multi-step synthesis is typically employed, starting with the functionalization of the 1,2,4-triazole core. Key steps include:

  • Step 1 : Condensation of 5-(piperidin-4-yl)-1H-1,2,4-triazole-3-carbaldehyde with a benzyl carbamate-protected amine using reductive amination (e.g., NaBH4 or NaBH3CN) .
  • Step 2 : Protection/deprotection strategies for the piperidine nitrogen, often using tert-butyl carbamate (Boc) or benzyloxycarbonyl (Cbz) groups .
  • Step 3 : Final coupling via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to integrate the carbamate moiety .
    Validation : Monitor intermediates via LCMS (≥95% purity) and confirm regiochemistry using 2D NMR (e.g., NOESY for spatial proximity analysis) .

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and confirm stereochemistry. For example, parallel C–O⋯O–C interactions (3.06 Å) in carbamate derivatives have been resolved using this approach .
  • NMR spectroscopy : Key signals include:
    • 1H NMR : Benzyl protons (δ 5.1–5.3 ppm, singlet), piperidine protons (δ 1.4–2.8 ppm, multiplet) .
    • 13C NMR : Carbamate carbonyl (δ 155–160 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with ≤2 ppm error .

Advanced Research Questions

Q. How to design experiments to evaluate bioactivity (e.g., receptor selectivity)?

  • Target identification : Screen against melanocortin receptors (MC4R, MC3R) using radioligand binding assays (e.g., 125I-NDP-α-MSH) .
  • Selectivity profiling : Compare IC50 values across receptor subtypes. For example, MC4R agonism with >350-fold selectivity over MC5R can be achieved via steric hindrance optimization at the piperidine N-position .
  • Functional assays : Measure cAMP accumulation in HEK293 cells transfected with MC4R to confirm agonism (EC50 < 10 nM preferred) .

Q. How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement strategies :
    • Apply SHELXL’s TWIN/BASF commands for twinned crystals .
    • Model disorder using PART/SUMP instructions (e.g., for flexible benzyl groups) .
  • Validation : Check R-factor convergence (R1 < 5%) and validate with Hirshfeld surface analysis to detect overlooked interactions .

Q. What computational methods predict molecular interactions (e.g., docking, MD simulations)?

  • Docking : Use AutoDock Vina with MC4R crystal structures (PDB: 6W61) to assess binding poses. Focus on hydrogen bonds between the triazole N2 and receptor Asp122 .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate piperidine ring flexibility and carbamate stability in aqueous/lipid bilayers .
  • QM/MM : Calculate binding free energies (ΔG) using B3LYP/6-31G* for critical interactions .

Q. How to address stability challenges under varying pH/temperature conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at 40°C (pH 2–10) for 24h; analyze via HPLC for carbamate cleavage (e.g., benzyl alcohol byproduct detection) .
    • Thermal stability : Heat solid compound to 100°C for 48h; monitor decomposition via TGA-DSC (weight loss <5% acceptable) .
  • Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .

Data Contradiction Analysis

Q. How to reconcile discrepancies in bioassay results across laboratories?

  • Standardization : Use internal controls (e.g., reference agonist NDP-α-MSH) to normalize EC50 values .
  • Buffer conditions : Verify ionic strength (e.g., 150 mM NaCl) and pH (7.4) in functional assays to minimize variability .
  • Statistical rigor : Apply Grubbs’ test to exclude outliers and report data as mean ± SEM (n ≥ 3) .

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